Bienvenue dans la boutique en ligne BenchChem!

1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Drug-likeness Library design

1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225528-67-5) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class, characterized by a 1-methyl substituent on the pyrazole nitrogen and a pyridin-4-yl group at the 5-position. With molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol , this compound serves as a versatile small-molecule scaffold for constructing pyrazolyl-carboxamide libraries, particularly in the context of ICRAC (Calcium Release-Activated Calcium channel) inhibitor programs as described in patent literature.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1225528-67-5
Cat. No. B1453776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
CAS1225528-67-5
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C10H9N3O2/c1-13-9(6-8(12-13)10(14)15)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
InChIKeyXUYDNQQKGJWSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225528-67-5): Compound Profile for Procurement and Selection


1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1225528-67-5) is a heterocyclic building block belonging to the pyrazole-3-carboxylic acid class, characterized by a 1-methyl substituent on the pyrazole nitrogen and a pyridin-4-yl group at the 5-position . With molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol , this compound serves as a versatile small-molecule scaffold for constructing pyrazolyl-carboxamide libraries, particularly in the context of ICRAC (Calcium Release-Activated Calcium channel) inhibitor programs as described in patent literature [1]. It is available from multiple suppliers at purity specifications of 95–98% .

Why 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs in Research Procurement


Within the pyrazole-3-carboxylic acid class bearing pyridinyl substituents, small structural variations—such as N-methylation pattern, carboxylic acid regioisomerism, and esterification state—produce measurable differences in lipophilicity, hydrogen-bonding capacity, boiling point, and downstream reactivity that directly affect synthetic utility and compound handling . The 1-methyl substitution on the pyrazole nitrogen eliminates one hydrogen-bond donor relative to the des-methyl analog (1 vs. 2 HBD), altering solubility and membrane-partitioning behaviour . Furthermore, the carboxylic acid at position 3—rather than position 5—governs the geometry and electronic environment of subsequent amide couplings critical for generating biologically active carboxamide libraries [1]. Generic substitution without verifying these specific physicochemical and regioisomeric features risks synthetic failure, irreproducible biological readouts, and wasted procurement expenditure. The quantitative evidence below details precisely where this compound diverges from its closest analogs.

1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count Reduction vs. Des-Methyl Analog Alters Membrane Permeability Predictions

The target compound bears one hydrogen-bond donor (HBD; the carboxylic acid proton only), whereas the des-methyl analog 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4) bears two HBDs (pyrazole NH plus carboxylic acid) . This difference derives from N1-methylation of the pyrazole ring, which eliminates the tautomeric NH donor. According to Lipinski's Rule of Five, HBD count is a primary determinant of oral bioavailability potential; reducing HBD count from 2 to 1 is generally associated with improved membrane permeation [1]. The measured LogP of the target compound (-0.05) further supports a modest lipophilicity gain relative to the more polar des-methyl scaffold, though direct comparative LogP data from a single source is not available .

Physicochemical profiling Drug-likeness Library design

Predicted Boiling Point and Density Differentiation Guide Purification and Formulation Strategy

The target compound exhibits a predicted boiling point of 434.7±35.0 °C and a predicted density of 1.35±0.1 g/cm³ . By comparison, the des-methyl analog 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4) has a significantly higher predicted boiling point of 520.2±40.0 °C and a higher density of 1.432±0.06 g/cm³ . This Δ ≈ +85.5 °C in boiling point and +0.082 g/cm³ in density for the des-methyl analog reflects the additional intermolecular hydrogen-bonding network enabled by the pyrazole N–H donor, which increases cohesive energy density in the condensed phase. The target compound's lower boiling point implies easier distillative purification or solvent removal under reduced pressure, while its lower density may simplify liquid-handling automation in high-throughput synthesis workflows.

Process chemistry Purification Scale-up

Regioisomeric Carboxylic Acid Position Dictates Amide Coupling Geometry for ICRAC Inhibitor Libraries

The target compound places the carboxylic acid at pyrazole position 3 with the pyridin-4-yl substituent at position 5, producing a specific vector geometry for amide bond formation. In contrast, the regioisomer 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 911468-31-0) places the carboxylic acid at position 5 and the pyridin-4-yl at position 3 [1]. This positional swap alters both the distance and dihedral angle between the pyridinyl ring and the carboxamide coupling site, which is critical for the pharmacophore model of pyrazolyl carboxamides as ICRAC channel inhibitors [2]. The patent literature explicitly teaches pyrazol-3-yl-carboxylic acid amides (i.e., amides derived from the 3-carboxylic acid regioisomer) as the active ICRAC inhibitory scaffold, not the corresponding 5-carboxylic acid amides [2]. Thus, procurement of the correct regioisomer is essential for generating compounds matching the patent-defined SAR space.

Medicinal chemistry Library synthesis ICRAC inhibition

Purity Grade Availability Enables Direct Use in Amide Coupling Without Pre-Purification

The target compound is commercially available at 98% purity from Fluorochem (Product Code F734601) and from Leyan (Product Code 1409199) . In comparison, the des-methyl analog 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4) is listed at 97% purity from the same supplier (Fluorochem, Product Code F066226) . The 1% higher certified purity may reduce the need for pre-coupling purification (e.g., recrystallization or column chromatography), saving 1–3 hours of researcher time per synthetic sequence. However, it must be noted that the target compound is listed as 'Discontinued' at CymitQuimica (Ref. 10-F734601), indicating potential supply-chain constraints that procurement officers should verify with alternate vendors before committing to large-scale synthesis programs .

Synthetic chemistry Procurement specification Quality control

Predicted LogP and Fsp3 Values Position This Scaffold for CNS Drug Discovery Programs

The target compound has a reported predicted LogP of -0.05 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.10 . No directly comparable LogP data from a single source exists for the closest analogs; however, the regioisomeric comparator 5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1177349-77-7) has a predicted pKa of 3.78±0.10 , suggesting similar ionization behaviour at physiological pH. The very low Fsp3 value (0.10) indicates a highly planar, aromatic scaffold, which is characteristic of kinase-hinge-binding fragments and PDE10A inhibitor pharmacophores. The LogP near zero (-0.05) places this compound near the optimal range (LogP 1–3) for CNS penetration according to published CNS MPO (Multiparameter Optimization) scoring systems, though it is at the lower boundary [1]. This contrasts with more lipophilic analogs bearing additional alkyl substituents that may exceed desirable CNS LogP ranges.

CNS drug discovery Physicochemical profiling Fragment-based design

Molecular Weight Differential vs. Des-Methyl Analog Affects Molar Stoichiometry in Parallel Synthesis

The target compound has a molecular weight of 203.20 g/mol (C10H9N3O2) compared to 189.17 g/mol for the des-methyl analog 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 197775-45-4, C9H7N3O2) . This ΔMW of +14.03 g/mol corresponds exactly to the mass of one methylene (CH2) unit, reflecting the N1-methyl substitution. In automated parallel synthesis platforms where stock solutions are prepared gravimetrically, this 7.4% higher molecular weight must be accounted for when calculating molar equivalents. Failure to adjust for this difference when substituting one building block for another would result in a systematic 7.4% under-dosing of the target compound relative to the intended stoichiometry, potentially compromising reaction conversion and product yields in library production.

Parallel synthesis Automation Reaction scale-up

1-Methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Pyrazolyl-Carboxamide Libraries Targeting ICRAC Channel Inhibition

The target compound is the preferred carboxylic acid building block for constructing pyrazol-3-yl-carboxamide libraries as described in US Patent US 2015/0166505 A1, where the 3-position carboxylic acid serves as the amide coupling handle and the pyridin-4-yl group at position 5 provides the requisite heteroaryl substitution for ICRAC pharmacophore engagement [1]. The reduced HBD count (1 vs. 2) relative to the des-methyl analog may improve the drug-likeness of resulting amide products by reducing polar surface area . Researchers should verify current vendor availability given the discontinued status at CymitQuimica; Fluorochem (98% purity) and Leyan (98% purity) are confirmed active suppliers as of 2025–2026 .

Fragment-Based CNS Drug Discovery Requiring Low LogP, Planar Aromatic Scaffolds

With a predicted LogP of -0.05 and Fsp3 of 0.10, this compound occupies the physicochemical space favorable for CNS-penetrant fragment hits [1]. The near-zero LogP satisfies the lower boundary of CNS MPO desirability scores, while the high aromatic planarity (low Fsp3) is consistent with hinge-binding motifs observed in kinase and PDE10A inhibitor programs . Fragment libraries incorporating this scaffold can be elaborated via the carboxylic acid handle to explore vector diversity while maintaining favorable CNS physicochemical properties. The predicted boiling point of 434.7 °C ensures thermal stability under standard fragment-soaking conditions (typically ≤25 °C) .

Parallel Automated Synthesis of Carboxamide Derivatives with Gravimetric Dispensing

The molecular weight of 203.20 g/mol and density of 1.35 g/cm³ make this compound suitable for automated gravimetric dispensing platforms commonly used in medicinal chemistry laboratories [1]. The 98% purity specification from Fluorochem reduces the need for pre-weighing purification, saving 1–3 hours per synthetic cycle . When substituting this building block for the des-methyl analog (MW 189.17 g/mol), automated liquid handlers must be reprogrammed with the corrected molecular weight to avoid a systematic 7.4% stoichiometric error . The lower density relative to the des-methyl analog (1.35 vs. 1.432 g/cm³) also reduces potential clogging issues in narrow-gauge dispensing needles [1].

Regioisomer-Controlled Synthesis of PDE10A Inhibitor Precursors

The specific 1-methyl-5-(pyridin-4-yl) substitution pattern of this compound maps onto the pyrazole substructure of known PDE10A inhibitors described in the literature, including 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (Compound 1) which served as the starting point for PDE10A inhibitor optimization programs [1]. The 3-carboxylic acid regioisomer provides the correct attachment point for further elaboration, whereas the corresponding 5-carboxylic acid regioisomer (CAS 911468-31-0) would yield a different connectivity pattern inconsistent with the published PDE10A pharmacophore . Procurement of the correct regioisomer (CAS 1225528-67-5) is therefore essential for reproducing or extending published PDE10A SAR studies.

Quote Request

Request a Quote for 1-methyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.